Cas no 1261960-10-4 (3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)

3-Amino-5-(3-aminocarbonylphenyl)benzoic acid is a bifunctional aromatic compound featuring both an amino and a carboxylic acid group, along with an additional aminocarbonylphenyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of multiple reactive sites allows for selective functionalization, enabling applications in cross-coupling reactions, amide formations, and heterocyclic synthesis. Its high purity and well-defined molecular architecture ensure consistent performance in complex synthetic pathways. The compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules due to its rigid aromatic backbone and dual functional group compatibility.
3-Amino-5-(3-aminocarbonylphenyl)benzoic acid structure
1261960-10-4 structure
商品名:3-Amino-5-(3-aminocarbonylphenyl)benzoic acid
CAS番号:1261960-10-4
MF:C14H12N2O3
メガワット:256.257
MDL:MFCD18320215
CID:2766167
PubChem ID:53226127

3-Amino-5-(3-aminocarbonylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid, 95%
    • DTXSID00689859
    • 3-AMINO-5-(3-AMINOCARBONYLPHENYL)BENZOIC ACID
    • 5-Amino-3'-carbamoyl[1,1'-biphenyl]-3-carboxylic acid
    • MFCD18320215
    • 1261960-10-4
    • 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid
    • MDL: MFCD18320215
    • インチ: InChI=1S/C14H12N2O3/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,15H2,(H2,16,17)(H,18,19)
    • InChIKey: XKYNLEXYGSSNRK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 256.08479225Da
  • どういたいしつりょう: 256.08479225Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 106Ų

3-Amino-5-(3-aminocarbonylphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB327365-5g
3-Amino-5-(3-aminocarbonylphenyl)benzoic acid, 95%; .
1261960-10-4 95%
5g
€1159.00 2025-03-19
abcr
AB327365-5 g
3-Amino-5-(3-aminocarbonylphenyl)benzoic acid, 95%; .
1261960-10-4 95%
5g
€1159.00 2023-04-26

3-Amino-5-(3-aminocarbonylphenyl)benzoic acid 関連文献

3-Amino-5-(3-aminocarbonylphenyl)benzoic acidに関する追加情報

Introduction to 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid (CAS No. 1261960-10-4)

3-Amino-5-(3-aminocarbonylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261960-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of both amino and carbonyl groups in its molecular framework imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid consists of a benzoic acid core substituted with an amino group at the 3-position and a 3-aminocarbonylphenyl moiety at the 5-position. This arrangement creates multiple sites for chemical modification, enabling researchers to tailor its biological activity for specific applications. The compound's solubility, stability, and reactivity profile are influenced by these functional groups, which are critical factors in drug design and synthesis.

In recent years, 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid has been extensively studied for its potential in various pharmaceutical applications. One of the most promising areas of research is its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo selective reactions with other functional groups allows for the creation of complex derivatives with enhanced pharmacological properties. For instance, it has been explored as a building block in the development of inhibitors targeting enzymes involved in inflammatory pathways.

Recent advancements in computational chemistry have further highlighted the significance of 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid in drug discovery. Molecular docking studies have demonstrated its potential binding affinity to several protein targets, including kinases and transcription factors. These interactions are believed to modulate cellular signaling pathways, making the compound a candidate for treating conditions such as cancer and autoimmune diseases. The integration of machine learning algorithms has accelerated the process of identifying optimal derivatives, streamlining the drug development pipeline.

The synthesis of 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield while minimizing byproduct formation. These methods often employ catalytic systems that enhance reaction efficiency and selectivity. The use of green chemistry principles has also been incorporated into synthetic protocols, reducing environmental impact and improving sustainability.

From a medicinal chemistry perspective, 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid serves as a versatile intermediate in the preparation of heterocyclic compounds. Heterocycles are known for their broad spectrum of biological activities and are widely used in pharmaceuticals. By functionalizing different positions on the benzoic acid core, chemists can generate a diverse library of compounds for screening against various disease targets. This approach has led to the discovery of several lead compounds with therapeutic potential.

The pharmacokinetic properties of 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid derivatives are another area of active investigation. Researchers are focusing on optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance drug bioavailability and efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these derivatives and understanding their metabolic pathways.

In clinical settings, 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid has been tested in preclinical models to evaluate its safety and efficacy. Preliminary studies suggest that certain derivatives exhibit significant anti-inflammatory and anti-protozoal activities. These findings have prompted further investigation into their potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated rapid translation from bench research to clinical trials.

The future prospects for 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid are promising, with ongoing research aimed at expanding its utility in drug development. Innovations in synthetic methodologies and biotechnological approaches continue to emerge, offering new opportunities for optimizing this compound's properties. As our understanding of disease mechanisms evolves, so does our ability to design targeted therapies based on molecules like 3-Amino-5-(3-aminocarbonylphenyl)benzoic acid.

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(CAS:1261960-10-4)
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清らかである:99%
はかる:5g
価格 ($):687.0